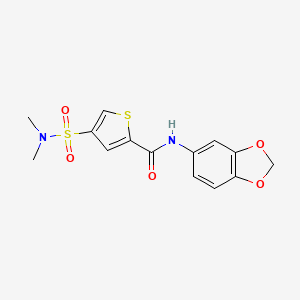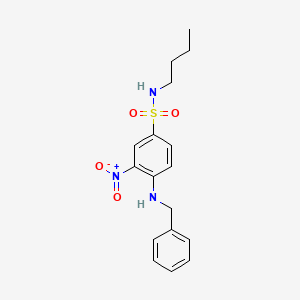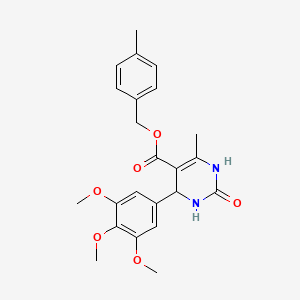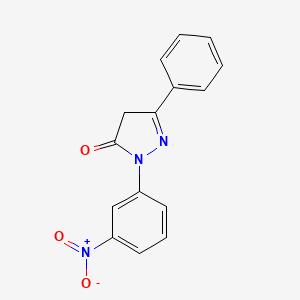![molecular formula C16H17N3O3 B5175857 N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5175857.png)
N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a chemical compound with a complex structure that includes a methoxyphenyl group and an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other chemical compounds and has potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 4-nitrophenyl isocyanate. The reaction conditions usually require a solvent such as methanol and a catalyst to facilitate the reaction. The final product is obtained through purification processes such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxyacetanilide: A structurally similar compound with different functional groups.
N-(3-amino-4-methoxyphenyl)acetamide: Another related compound with similar applications.
Uniqueness
N-(4-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[(3-methoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)17-12-6-8-13(9-7-12)18-16(21)19-14-4-3-5-15(10-14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUTUGFWZNFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5175789.png)


![ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-](/img/structure/B5175807.png)
![4-{[(4-methoxyphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5175810.png)
![1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B5175820.png)


![N-cyclopropyl-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B5175860.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5175867.png)

